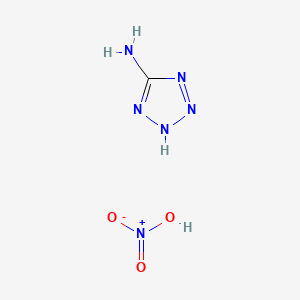
5-Aminotetrazole nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Aminotetrazole nitrate is an organic compound with the chemical formula HN₄CNH₂. It is a white solid that can be obtained in both anhydrous and hydrated forms. The compound is known for its high nitrogen content and is used in various applications, including gas-generating systems and energetic materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Aminotetrazole can be synthesized through the action of nitrous acid on aminoguanidine, a method first reported by Johannes Thiele in 1892 . Another synthesis involves the reaction between cyanamide and hydrazoic acid, as published by Arthur Hantzsch in 1901 . To avoid direct handling of hydrazoic acid, a mixture of sodium azide and hydrochloric acid can be used to give the monohydrate at a 73% yield . In a more efficient one-pot synthesis, cyanamide is treated with hydrazine hydrochloride to give aminoguanidine hydrochloride, which is then diazotized and cyclized to produce the anhydrous product in a 74% yield .
Industrial Production Methods: Industrial production methods for 5-aminotetrazole nitrate typically involve batch reactions at elevated temperatures. For example, reacting 5-aminotetrazole with an acid and sodium nitrite in water can produce various salts of 5-nitrotetrazolate . This method is efficient and controllable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Aminotetrazole undergoes various chemical reactions, including oxidation, reduction, and substitution. It is prone to decomposition to nitrogen gas (N₂) due to its high nitrogen content .
Common Reagents and Conditions: Common reagents used in reactions with 5-aminotetrazole include oxidizers like potassium superoxide, which can oxidize 5-aminotetrazole to 5-nitrotetrazole in a single-pot synthesis . Other reagents include acids like nitric acid, sulfuric acid, and hydrochloric acid, which are used in batch reactions to produce different salts of 5-nitrotetrazolate .
Major Products: The major products formed from reactions involving 5-aminotetrazole include 5-nitrotetrazole and its various salts. These products are often used in energetic materials and gas-generating systems .
Applications De Recherche Scientifique
5-Aminotetrazole nitrate has a wide range of scientific research applications. In chemistry, it is used as a synthon for multicomponent reactions and as a ligand in coordination complexes . In biology and medicine, its high nitrogen content makes it useful in gas-generating systems, such as airbags and blowing agents . In industry, it is used in the production of energetic materials, including explosives and propellants .
Mécanisme D'action
The mechanism of action of 5-aminotetrazole nitrate involves its decomposition to nitrogen gas (N₂). This decomposition is facilitated by the high nitrogen content of the compound, which makes it prone to releasing nitrogen gas under certain conditions . The molecular targets and pathways involved in this process include the tetrazole ring, which undergoes pyrolysis to produce nitrogen gas .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 5-aminotetrazole nitrate include guanidinium-5-aminotetrazolate and other high-nitrogen tetrazole derivatives . These compounds share similar properties, such as high nitrogen content and applications in energetic materials.
Uniqueness: What sets this compound apart from other similar compounds is its high nitrogen content and its ability to decompose to nitrogen gas efficiently. This makes it particularly useful in gas-generating systems and energetic materials .
Propriétés
Numéro CAS |
43146-62-9 |
|---|---|
Formule moléculaire |
CH4N6O3 |
Poids moléculaire |
148.08 g/mol |
Nom IUPAC |
nitric acid;2H-tetrazol-5-amine |
InChI |
InChI=1S/CH3N5.HNO3/c2-1-3-5-6-4-1;2-1(3)4/h(H3,2,3,4,5,6);(H,2,3,4) |
Clé InChI |
TVIRJXQLFRFUCD-UHFFFAOYSA-N |
SMILES canonique |
C1(=NNN=N1)N.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


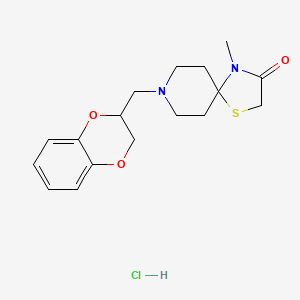
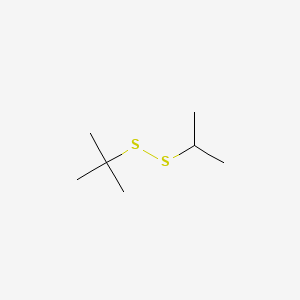
![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14671743.png)
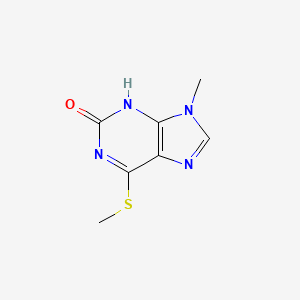
![Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate](/img/structure/B14671755.png)
![2-{[Ethoxy(hydroxy)phosphoryl]oxy}ethyl carbamimidothioate](/img/structure/B14671766.png)
![Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]-](/img/structure/B14671773.png)
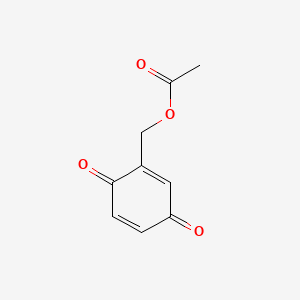
![2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane](/img/structure/B14671781.png)
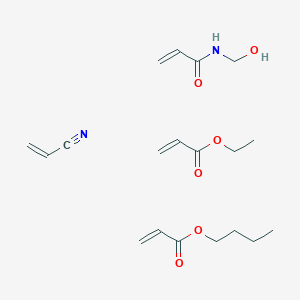
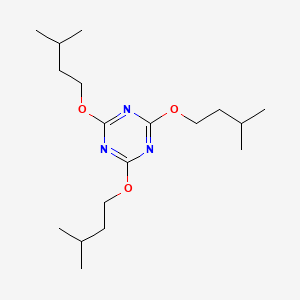
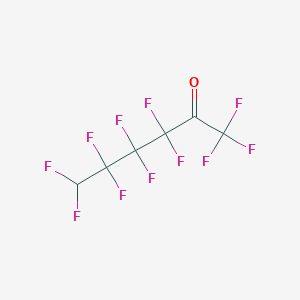
![[3-(2-Iodophenyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14671807.png)

